Journal Name:高分子学报
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ADHESION AND HYSTERETIC FRICTION OF TIRE TREAD RUBBERS HAVING PROCESS OILS WITH DIFFERENT AROMATIC CONTENT
高分子学报 ( IF 0 ) Pub Date: 2022-09-29 , DOI: 10.5254/rct.22.77937
The extent of modification of wet grip of tire tread rubber by safe aromatic process oils has been the subject of controversy, as this property has conventionally been judged by indirect methods such as the loss factor at 0 °C. The present work aims to directly measure the dry and wet frictional behavior of rubbers containing various loadings of distillate aromatic extract (DAE) or treated distillate aromatic extract (TDAE) and to elucidate the contributions resulting from the adhesion and the hysteretic terms of friction. Physico-mechanical tests including rubber hardness, rubber–substrate work of adhesion, rubber–oil compatibility, hysteretic properties, and the rubber glass transition temperature were evaluated to disclose the underlying friction mechanisms. Interestingly, TDAE-containing rubbers presented a comparable or even better hysteretic friction not only at low oil loadings but also at high oil levels. As the loss factor properties of DAE and TDAE are very close to each other and there is the possibility of a crossover point within the frictional zone, care must be exercised not to merely rely on the values of tanδ at 0 °C in judging the preference of DAE or TDAE with regard to the wet grip performance.
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EFFECTS OF EVEN FUNCTIONAL GROUP DISTRIBUTION IN EMULSION STYRENE–BUTADIENE RUBBER PREPARED BY REVERSIBLE ADDITION–FRAGMENTATION CHAIN TRANSFER POLYMERIZATION ON THE PROPERTIES OF SILICA-FILLED COMPOUNDS
高分子学报 ( IF 0 ) Pub Date: 2022-08-26 , DOI: 10.5254/rct.22.77993
Recently, considerable attention has been paid to the development of new functionalized polymers to improve the fuel efficiency of vehicles by reducing the rolling resistance of tires to adhere to strict CO2 emission regulations. Accordingly, multifunctionalized (MF) reversible addition–fragmentation chain transfer (RAFT) emulsion styrene–butadiene rubbers (ESBR) were synthesized, in which chain-end and in-chain functionalization were performed simultaneously by introducing a third monomer (glycidyl methacrylate; GMA) using RAFT polymerization. Compared with GMA ESBR, in which GMA is introduced as a third monomer by conventional radical polymerization (CRP), there was an even distribution of GMA per chain in the MF-RAFT ESBR. After preparing the silica-filled compounds, vulcanizate structure analysis and mechanical property evaluation of the compounds were performed. The MF-RAFT ESBR prepared by RAFT polymerization exhibited superior in-chain functionalization efficiency compared with GMA ESBR prepared by CRP because of the even distribution of GMA and higher crosslink density. Consequently, MF-RAFT ESBR compound showed superior silica dispersion, abrasion resistance, and lower rolling resistance compared with the GMA ESBR compound.
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SYNTHESIS AND CHARACTERIZATION OF GRAPHENE SHEETS DECORATED WITH CARBON BLACK BY DIRECT PYROLYSIS OF A MOLASSES–CARBON BLACK MIXTURE AS A POTENTIAL VERSATILE FILLER FOR RUBBER
高分子学报 ( IF 0 ) Pub Date: 2021-10-21 , DOI: 10.5254/rct.21.79928
ABSTRACT A mixture of molasses and carbon black was pyrolyzed in an inert atmosphere, which resulted in graphene of high quality, comprising of three to four layers on average with carbon black particles distributed over the graphene sheets. Molasses is the viscous dark colored slurry which is obtained at the last stage of refinement of sugar from sugarcane, in which sucrose is present as the major chemical component. Carbon black was also used as a substrate for the growth of graphene. The carbon black decorated graphene hybrid nanostructure was thoroughly characterized by different techniques and improved the failure properties of cured styrene butadiene rubber when incorporated into the rubber matrix. Bound rubber content increased by 50% with the hybrid filler compared to carbon black at 45 phr filler loading. The hybrid filler displayed 63% enhancement in the tensile strength at 2 phr filler loading and 86% increase at 45 phr filler loading, compared to the carbon black filled rubbers at the same loading. The vulcanizates containing the novel filler also exhibited improved abrasion resistance, ice traction, and wet traction and decreased rolling resistance compared to the carbon black filled systems. The new filler exhibited fair value of specific capacitance, 127 F/g when incorporated in an uncured rubber latex matrix. The hybrid filler synthesized, characterized, and studied thus can be classified as a versatile smart filler for rubber nanocomposites with a range of functionalities from mechanical reinforcement to electrochemical properties.
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DIFFERENT APPROACH TO THE MECHANISM OF ADHESION OF SURFACE TREATED WITH TRICHLOROISOCYANURIC ACID SOLUTION RUBBER AND POLYURETHANE ADHESIVE JOINTS
高分子学报 ( IF 0 ) Pub Date: 2022-11-02 , DOI: 10.5254/rct.22.77974
Although the effects produced by the surface treatment of rubber with organic solvent solutions of trichloroisocyanuric acid (TCI) leading to improved adhesion to polyurethane (PU) adhesive have been established, the mechanism of adhesion involved is still unclear. In this study, the reaction of TCI species on the rubber surface with the PU adhesive leading to the formation of chemical bonds was proposed as the relevant mechanism of adhesion. As a model, TCI was added to polyurethane adhesive (PU + TCI), and a polyurethane film was immersed in TCI solution (PU − TCI), their surface, structural, and viscoelastic properties were monitored for different times. The formation of chemical bonds between the polyurethane chains and TCI species derived from the solid TCI crystals on the rubber surface during bonding formation, and the crosslinking/hardening of the PU surface were evidenced. The reaction with TCI species increased the surface energy on the PU, mainly the polar component, similar surface energies were obtained in both PU + TCI and PU − TCI after 7 days. The enhanced surface energies on the PU that reacted with TCI were ascribed to the creation of new C–Cl and C=O species, their percentages were higher on PU + TCI than on PU − TCI surface. On the other hand, new N–H stretching and carbonyl species were produced; this indicated that TCI species interacted with the hard segments. Furthermore, the crystallization peaks in PU + TCI and PU − TCI at higher temperatures and lower enthalpies than in PU indicated the disruption of the interactions between the soft segments. Therefore, the structural changes in the PU caused by reaction with TCI species affected their degree of phase separation and viscoelastic properties. The addition of solid TCI to the PU caused a noticeable degradation and hardening, the extent of degradation was more marked by increasing the time, this led to lower mechanical properties.
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SYNERGISTIC MAGNETORHEOLOGICAL NR–NBR ELASTOMER BLEND WITH ELECTROLYTIC IRON PARTICLES
高分子学报 ( IF 0 ) Pub Date: 2021-05-25 , DOI: 10.5254/rct.21.79977
This article presents the development of a new kind of magnetorheological elastomer blend made with natural rubber, acrylonitrile–butadiene rubber (NR-NBR), and electrolytic iron particles through solution mixing. The compressive stress and elastic modulus of the composites in the isotropic and anisotropic states of the filler were studied. A unique study of the filler distribution and filler orientation mechanism was proposed from the compressive properties and scanning electron microscopy. A strong improvement in the elastic modulus of the NR–NBR blend from isotropic to anisotropic change was achieved as compared with NR and NBR in single-rubber composites. The filler content in the anisotropic magnetorheological elastomers was optimized by measuring the field-dependent elastic modulus in the presence of an externally applied magnetic field. The blend rubber composites showed better sensitivity in the presence of a magnetic field than the NR and NBR composites did. The improvement might be due to the better filler orientation and strong adhesion of filler particles by the NR phase in the blend matrix. The new elastomer blends may have applications in active dampers, vibrational absorption, and automotive bushings.
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ANTIMICROBIAL AGENTS AND ANTI-ADHESION MATERIALS FOR MEDICAL AND SURGICAL GLOVES
高分子学报 ( IF 0 ) Pub Date: 2021-04-09 , DOI: 10.5254/rct.21.79901
Healthcare-associated infections (HAIs) can be common in healthcare settings, such as the intensive care unit and surgical sites, if proper precautions are not followed. Although traditional techniques are encouraged, such as educating the public and healthcare workers to practice proper handwashing or to double glove, they have not been fully effective in combating HAIs. The use of surface-modified antimicrobial gloves may be an alternative approach to prevent the transmission of pathogens between healthcare workers and patients. This paper gives a comprehensive review of strategies to produce antimicrobial gloves. The chemistry of some potential chemically synthesized antimicrobial agents and nature-inspired superhydrophobic surfaces are discussed. The principles of killing microbes must be understood to effectively select these materials and to design and fabricate surfaces for the reduction of bacterial adhesion. Also, current company trends and technologies are presented for gloves proven to effectively kill bacteria. Such glove use, when coupled with in-depth research on diverse surgical procedures and medical examinations, could ease the burden of HAIs.
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STRAIN RATE–DEPENDENT BEHAVIOR OF UNCURED RUBBER: EXPERIMENTAL INVESTIGATION AND CONSTITUTIVE MODELING
高分子学报 ( IF 0 ) Pub Date: 2022-01-04 , DOI: 10.5254/rct.21.78981
ABSTRACT The strain rate dependence of uncured rubber is investigated through a series of tensile tests (monotonic, multistep relaxation, cyclic creep tests) at different strain rates. In addition, loading/unloading tests in which the strain rate is varied every cycle are carried out to observe their dependence on the deformation history. A strain rate–dependent viscoelastic–viscoplastic constitutive model is proposed with the nonlinear viscosity and process-dependent recovery properties observed in the test results. Those properties are implemented by introducing evolution equations for additional internal variables. The identified material parameters capture the experiments qualitatively well. The proposed model is also evaluated by finite element simulations of the building process of a tire, followed by the in-molding.
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EFFECT OF OXYGENATED COMPOUNDS ON 1,3-BUTADIENE POLYMERIZATIONS PERFORMED WITH NEODYMIUM VERSATATE. PART I: ALCOHOLS, ALDEHYDES, KETONES, AND WATER
高分子学报 ( IF 0 ) Pub Date: 2021-09-27 , DOI: 10.5254/rct.21.78979
ABSTRACT 1,3-butadiene (1,3-BD) is a building block produced mainly as a byproduct of the ethylene steam cracking process. However, due to the growing interest in sustainable technologies, there is also growing interest in manufacturing 1,3-BD from ethanol. For this reason, taking into account that the ethanol-derived 1,3-BD can contain oxygenated contaminants that are difficult to remove, the present manuscript investigates for the first time how the presence of low concentrations of some oxygenates (acetaldehyde, crotonaldehyde, 3-hydroxybutyraldehyde, acetone, water, ethanol, 1,3-butanodiol, 3-buten2-ol, crotyl alcohol, and 1-butanol) in the 1,3-BD monomer can affect polymerization reactions performed with the neodymium versatate catalyst and modify the characteristics of the obtained polybutadiene products. It is shown that the presence of oxygenated compounds can cause inhibitory effects on the course of the polymerization and modify the molar mass distributions and flow properties of the final products, although all analyzed samples presented the characteristic high-cis character of polybutadienes produced with the neodymium versatate catalyst.
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REINFORCEMENT EFFECT OF IN SITU DEVELOPED ITACONIC ACID BASED METAL SALT NANO-CRYSTALS IN ACRYLONITRILE-BUTADIENE COPOLYMER
高分子学报 ( IF 0 ) Pub Date: 2021-05-21 , DOI: 10.5254/rct.21.79908
Itaconic acid has been employed as a special facilitator to construct divalent metal ion based ionic crosslinking framework in the acrylonitrile butadiene rubber matrix. Readily accessible double bonds in itaconic acid could directly react with the elastomer to form effective covalent bonds. On the other hand, presence of easily dissociable protons in itaconic acid enables them to form ionic bonds that leads to an increase in crosslinking density of the vulcanizates. The synergistic effect of covalent crosslinking induced by peroxide and ionic crosslinking induced by metal carboxylate could effectively enhance the overall mechanical and dynamic mechanical properties of the rubber composites. In this study, three metal oxides, that is, zinc oxide, magnesium oxide, and calcium oxide, have been selected for this purpose. Tensile strength of nitrile rubber composites depends on the strength of ionic crosslinks, which in turn is influenced by the size of the alkaline earth metals, such as Mg, Ca, etc., and stoichiometric quantity of itaconic acid, which is at par in the formulation of this study. The novelty of this study is that the introduction of a dicarboxylic acid in combination with metal oxides enhances the crosslink density and tensile strength of nitrile rubber composites which could result from the metal organic framework.
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NEW ELASTOMERIC MATERIALS FROM BIOMASS: STEREOSELECTIVE POLYMERIZATION OF LINEAR TERPENES AND THEIR COPOLYMERIZATION WITH BUTADIENE BY USING A COBALT COMPLEX WITH PHOSPHANE LIGANDS
高分子学报 ( IF 0 ) Pub Date: 2020-12-21 , DOI: 10.5254/rct.20.79972
The polymerization of bio-renewable terpenes such as β-ocimene (O), β-myrcene (M), and β-farnesene (F) promoted by CoCl2(PCyPh2)2 (1) in combination with modified methylalumoxane at room temperature is reported. Stereoregular polymers of O, M, and F were obtained. 1 also promoted, showing good stereoselectivity, the copolymerization of O and M with butadiene (B) in a wide range of compositions by suitably varying the alimentation feed: up to 67 and 75 mol% of O and M incorporated for poly(ocimene-butadiene) and poly(myrcene-butadiene) copolymers, respectively. These new materials with elastomeric properties (glass transition temperatures observed in the range of −5.7 to −72.5 °C) were fully characterized by differential scanning calorimetry, size exclusion chromatography, and nuclear magnetic resonance spectroscopy (1H, 13C, and two-dimensional experiments).
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